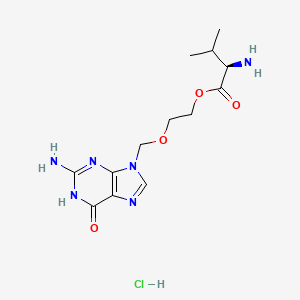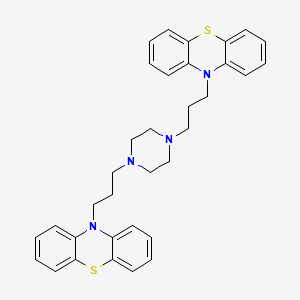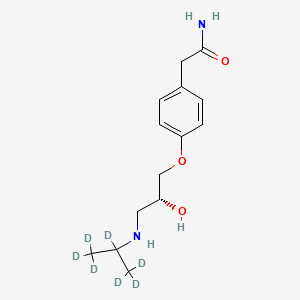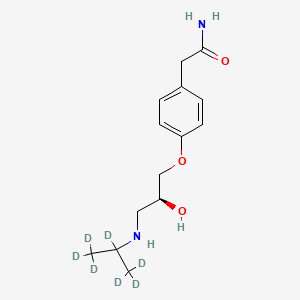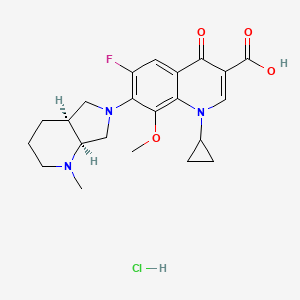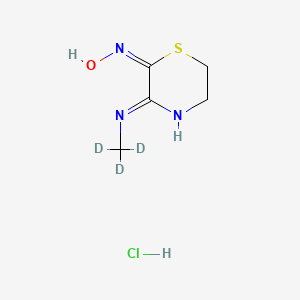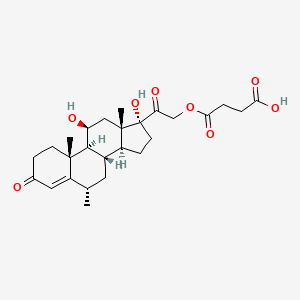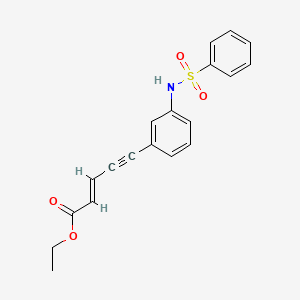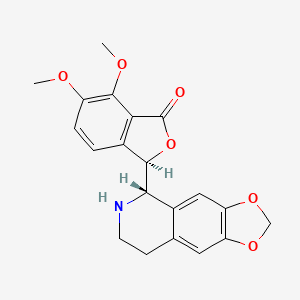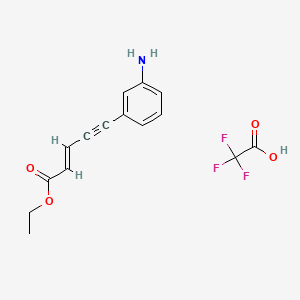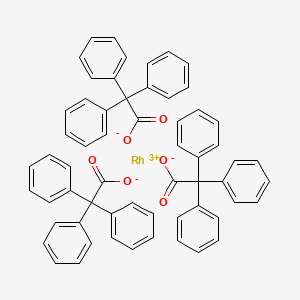![molecular formula C9H7N B583960 8-Azatricyclo[4.3.1.03,7]decane CAS No. 145533-57-9](/img/structure/B583960.png)
8-Azatricyclo[4.3.1.03,7]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azatricyclo[4.3.1.03,7]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is also known as isotwistane and is commonly found in the structures of various natural products. Its three-dimensional cage-like configuration makes it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azatricyclo[4.3.1.03,7]decane typically involves multiple steps, including pivotal Diels–Alder and Conia-ene reactions . The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, thereby attaining the tricyclo[4.3.1.03,7]decane framework .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the intricate synthetic routes required. the methodologies developed in research laboratories can potentially be scaled up for industrial applications with further optimization.
化学反応の分析
Types of Reactions: 8-Azatricyclo[4.3.1.03,7]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, concentrated hydrochloric acid, and methanol. For instance, a solution of this compound can be refluxed in concentrated hydrochloric acid for 16 hours and then purified by column chromatography .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can yield 4-Bromo-2-azatricyclo[4.3.1.03,8]decane-2-carboxamide .
科学的研究の応用
8-Azatricyclo[4.3.1.03,7]decane has a wide range of scientific research applications. It is used as a scaffold in the synthesis of various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes . Its unique structure also makes it valuable in studies related to molecular electrostatic potential and frontier molecular orbital analyses .
作用機序
The mechanism of action of 8-Azatricyclo[4.3.1.03,7]decane is not well-documented. its structure suggests that it can interact with various molecular targets and pathways. The compound’s cage-like configuration allows it to fit into specific binding sites, potentially inhibiting or activating certain biological processes.
類似化合物との比較
8-Azatricyclo[4.3.1.03,7]decane is similar to other tricyclic compounds such as 4-thia-6-azatricyclo[5.3.1.13,9]dodecan-5-imine and 1-azatricyclo[3.3.1.13,7]decane . its unique three-dimensional structure and specific reactivity make it distinct. The compound’s ability to undergo various chemical reactions and its applications in synthesizing biologically active molecules highlight its uniqueness.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications. Its synthesis involves intricate chemical reactions, and it serves as a valuable scaffold in the synthesis of various natural products. While its mechanism of action is not fully understood, its unique structure makes it a subject of interest in both synthetic chemistry and pharmacology.
特性
CAS番号 |
145533-57-9 |
|---|---|
分子式 |
C9H7N |
分子量 |
129.16 g/mol |
IUPAC名 |
8-azatricyclo[4.3.1.03,7]deca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C9H7N/c1-2-8-4-6-3-7(1)9(8)10-5-6/h1-3,5,10H,4H2 |
InChIキー |
AWMDLCZOZZUJAA-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC1=CN3)C=C2 |
正規SMILES |
C1C2=C3C(=CC1=CN3)C=C2 |
同義語 |
3,7-Methano-1H-cyclopenta[b]pyridine(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


